3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with methoxy groups and a pyrimidine ring attached to a pyrrolidine moiety
Mechanism of Action
Target of Action
The compound 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex molecule that likely interacts with multiple targetsIt contains structural features common to indole derivatives and pyrrolidine compounds . Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of various diseases .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Pyrrolidine compounds, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp³-hybridization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine derivatives are also known to inhibit a wide range of enzymes .
Result of Action
Based on its structural similarity to indole and pyrrolidine derivatives, it can be inferred that it might have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2-chloropyrimidine. This precursor undergoes nucleophilic substitution with pyrrolidine to form the desired pyrimidine derivative.
Coupling Reaction: The final step involves coupling the benzamide core with the pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide can be reduced to form the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products include 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: The major product is 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)aniline.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the pyrimidine and pyrrolidine moieties, making it less complex and potentially less active in biological systems.
N-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)methylbenzamide: Similar structure but without the methoxy groups, which may affect its reactivity and interaction with biological targets.
Uniqueness
3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and the pyrimidine-pyrrolidine moiety allows for diverse interactions and reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-9-13(10-15(11-14)25-2)18(23)20-12-16-19-6-5-17(21-16)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXJCPFBWSQXHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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